molecular formula C17H16N2O3 B3372301 Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 885278-92-2

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No. B3372301
M. Wt: 296.32 g/mol
InChI Key: XMEPDLQEROSUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, also known as EBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. EBIC is a synthetic compound that belongs to the indazole family, which has been shown to possess a broad range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate exerts its biological activity by modulating various signaling pathways in cells. For example, in the case of anti-inflammatory activity, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been shown to possess a broad range of biochemical and physiological effects. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokines, and modulation of various signaling pathways in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been shown to possess potent biological activity, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate is its relatively high cost compared to other chemical compounds that possess similar biological activity.

Future Directions

Despite the significant progress made in understanding the biological activity of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, there is still much that remains unknown. Future research should focus on elucidating the precise mechanism of action of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate and identifying its molecular targets in cells. Additionally, further studies are needed to explore the potential application of Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate in the treatment of various diseases, including cancer and inflammatory disorders. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate, which could make it more accessible to researchers.

Scientific Research Applications

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate has been extensively studied for its potential application in medicinal chemistry. Several studies have reported its anti-inflammatory, antitumor, and antiviral properties. In one study, Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate was found to inhibit the growth of human lung cancer cells by inducing apoptosis, which is a process of programmed cell death. Another study reported that Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate possesses potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 7-phenylmethoxy-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-13-9-6-10-14(15(13)18-19-16)22-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEPDLQEROSUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(C2=NN1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696345
Record name Ethyl 7-(benzyloxy)-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

CAS RN

885278-92-2
Record name Ethyl 7-(benzyloxy)-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 2
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 3
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 4
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate
Reactant of Route 6
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.